2-((Trimethylstannyl)thio)ethyl stearate
Description
Properties
CAS No. |
84145-12-0 |
|---|---|
Molecular Formula |
C23H48O2SSn |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-trimethylstannylsulfanylethyl octadecanoate |
InChI |
InChI=1S/C20H40O2S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;;/h23H,2-19H2,1H3;3*1H3;/q;;;;+1/p-1 |
InChI Key |
MAWNXWUAUSLJAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trimethylstannyl Thio Ethyl Stearate and Analogous Organotin Iv Thioesters
De Novo Synthesis Pathways for 2-((Trimethylstannyl)thio)ethyl Stearate (B1226849)
A logical approach to synthesizing the target molecule involves a multi-step process, leveraging known reactions for forming thioether and ester functionalities.
A probable synthetic strategy involves a two-step sequence: first, the synthesis of a key intermediate, 2-((trimethylstannyl)thio)ethanol, followed by its esterification with stearic acid or a derivative thereof.
Step 1: Synthesis of 2-((trimethylstannyl)thio)ethanol
This intermediate can be formed by reacting a suitable trimethyltin (B158744) precursor, such as trimethyltin chloride, with 2-mercaptoethanol. The reaction involves the formation of a tin-sulfur bond. This is analogous to the preparation of other tin mercaptides from an organotin halide and a mercaptan, often in the presence of a base to neutralize the HCl byproduct. gelest.com A similar reaction is the synthesis of 2-(ethylthio)ethanol (B52129) from ethyl mercaptan and ethylene (B1197577) oxide, which can be promoted by a base like ammonium (B1175870) hydroxide (B78521). google.com
Step 2: Esterification
The resulting alcohol, 2-((trimethylstannyl)thio)ethanol, can then be esterified with stearic acid to yield the final product, 2-((trimethylstannyl)thio)ethyl stearate. Esterification of stearic acid is a well-documented process and can be achieved by reacting it with an alcohol under various catalytic conditions. jocpr.comdoaj.org To drive the reaction to completion, a more reactive form of stearic acid, such as stearoyl chloride (the corresponding acid chloride), could be used. This would react readily with the alcohol intermediate to form the ester and hydrochloric acid.
The optimization of the proposed synthetic pathway would involve careful control of reaction conditions for both the thioether formation and the esterification steps to maximize the yield and purity of this compound.
For the initial thioether synthesis, key parameters include the choice of solvent, reaction temperature, and the type of base used to scavenge the acid byproduct. For the subsequent esterification of stearic acid, studies have shown that reaction temperature, the molar ratio of acid to alcohol, and catalyst concentration are critical factors. jocpr.comdoaj.org For instance, the esterification of stearic acid with alcohols like 1-butanol (B46404) has achieved yields as high as 99% at 65°C using sulfuric acid as a catalyst. doaj.org The use of milder organic acids like oxalic acid has also been explored. jocpr.com When using the carboxylic acid directly, removal of the water byproduct is essential to shift the equilibrium towards the product.
Interactive Table: Illustrative Reaction Parameters for Synthesis
| Reaction Step | Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|---|---|
| Thioether Formation | Trimethyltin chloride | 2-Mercaptoethanol | Triethylamine or other non-nucleophilic base | Aprotic solvent (e.g., THF, Dichloromethane) | Room temperature to moderate heating | Efficient removal of HCl byproduct (e.g., as a salt) is crucial. |
| Esterification (Method A) | 2-((Trimethylstannyl)thio)ethanol | Stearic Acid | Acid catalyst (e.g., H₂SO₄, p-TsOH, Oxalic Acid jocpr.com) | Toluene (with Dean-Stark trap) | Reflux | Removal of water to drive the reaction forward. jocpr.com |
| Esterification (Method B) | 2-((Trimethylstannyl)thio)ethanol | Stearoyl Chloride | Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., Dichloromethane) | 0°C to room temperature | More reactive pathway; requires preparation of the acid chloride first. |
Precursor Chemistry and Advanced Trimethylstannyl Reagent Synthesis
The availability and synthesis of the key precursor, trimethyltin chloride, are fundamental to the proposed pathway for this compound.
Trimethyltin chloride is a common organotin reagent used to introduce the trimethylstannyl group. wikipedia.orgsigmaaldrich.com There are several established methods for its synthesis.
One classic method is the Grignard reaction , where tin tetrachloride is treated with a methylmagnesium halide (e.g., methylmagnesium bromide). wikipedia.org This versatile method allows for the formation of tin-carbon bonds. wikipedia.orgnih.gov
Another significant industrial method is the redistribution reaction (also known as the Kocheshkov comproportionation for organotins), which involves reacting tetramethyltin (B1198279) with tin tetrachloride. The stoichiometry of the reactants controls the degree of alkylation, allowing for the targeted synthesis of R₃SnCl, R₂SnCl₂, or RSnCl₃ compounds. wikipedia.orggelest.comwikipedia.org
A high-yield, one-step process has also been developed to prepare trimethyltin chloride from dimethyltin (B1205294) dichloride using a catalyst system of a trihydrocarbylamine or trihydrocarbylphosphine and stannic chloride. google.com Furthermore, methods exist for preparing it directly from tin metal and methyl chloride under pressure and high temperature, sometimes using the heat from an in-situ Grignard reaction to drive the process. google.com
Interactive Table: Comparison of Synthesis Methods for Trimethyltin Chloride
| Method | Reactant 1 | Reactant 2 | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Grignard Reaction wikipedia.org | Tin tetrachloride (SnCl₄) | Methylmagnesium bromide (CH₃MgBr) | Ethereal solvent (e.g., THF, diethyl ether) | High versatility, good yields. | Requires handling of moisture-sensitive Grignard reagents. |
| Redistribution wikipedia.org | Tetramethyltin ((CH₃)₄Sn) | Tin tetrachloride (SnCl₄) | Neat (no solvent), requires heat. | Good for large-scale industrial production; simple purification. | Requires handling of volatile and toxic tetramethyltin. |
| From Dimethyltin Dichloride google.com | Dimethyltin dichloride | Methylating agent | Catalyst mixture (e.g., amine/SnCl₄) | High yield, avoids tetraalkyltin byproduct. | Requires specific catalyst system. |
| Direct Reaction google.com | Tin metal (Sn) | Methyl chloride (CH₃Cl) | High temperature (e.g., 160-270°C) and pressure. | Uses elemental tin. | Requires specialized high-pressure equipment. |
Transmetallation is a fundamental organometallic reaction involving the transfer of ligands from one metal to another. wikipedia.org It is a key step in the synthesis of many organotin compounds. The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org
The previously mentioned Grignard reaction is a prime example of transmetallation, where a methyl group is transferred from magnesium to tin. wikipedia.org Similarly, organolithium reagents can be used to transfer alkyl or aryl groups to a tin halide, forming a tin-carbon bond and a lithium halide. wikipedia.org The direction of these reactions is typically governed by the electronegativity of the metals involved, with the organic group preferentially bonding to the less electronegative metal. wikipedia.org
Transmetallation is also a critical step in many catalytic cross-coupling reactions, such as the Stille reaction, where an organotin compound transfers an organic group to a palladium catalyst. wikipedia.orguobabylon.edu.iq
Elimination reactions are a class of reactions where atoms or groups are removed from a molecule, typically resulting in the formation of a double or triple bond. In organometallic chemistry, β-elimination is a common decomposition pathway for metal alkyls. libretexts.org
β-Hydride elimination occurs when a hydrogen atom on the β-carbon of a ligand is transferred to the metal center, forming a metal-hydride bond and an alkene. ilpi.com For this reaction to proceed, the metal complex must have an open coordination site cis to the alkyl group. libretexts.orgilpi.com This pathway is a significant consideration in many catalytic processes, including olefin polymerization. ilpi.com
A less common but related process is β-carbon elimination , where an entire alkyl group from the β-position is eliminated, breaking a carbon-carbon bond. wikipedia.org This reaction is generally less favored than β-hydride elimination. wikipedia.org The potential for such elimination reactions is an important aspect of the stability and reactivity of organotin compounds like this compound and its precursors, although it is not a direct pathway for their synthesis.
Convergent and Divergent Synthetic Strategies for Diverse Organotin(IV) Thioester Libraries
The creation of diverse chemical libraries is a cornerstone of modern chemical biology and materials science, enabling the high-throughput screening of compounds for novel properties. For complex molecules like organotin(IV) thioesters, both convergent and divergent synthetic strategies offer powerful platforms for generating a multitude of structural analogs. These approaches allow for the systematic variation of different components of the target molecule, such as the alkyl or aryl groups on the tin atom, the length and structure of the thioalkanol linker, and the nature of the carboxylic acid moiety.
A divergent synthesis approach begins with a common core intermediate which then undergoes a variety of reactions to produce a library of distinct, yet related, final products. This strategy is highly efficient for creating a large number of compounds from a single, advanced precursor. In the context of organotin(IV) thioesters, a key common intermediate could be a trimethylstannyl-functionalized thioalkanol. This intermediate can then be esterified with a wide array of carboxylic acids to yield a library of thioesters with varying acyl chains.
The choice between a convergent and divergent strategy depends on the desired diversity and the availability of starting materials. For instance, if a wide variety of carboxylic acids are readily available, a divergent approach from a common organotin thioalkanol intermediate is logical. If the goal is to explore a wide range of organotin moieties, a convergent approach might be more suitable.
Below are illustrative tables detailing hypothetical synthetic pathways for generating a library of organotin(IV) thioesters, including this compound, using both divergent and convergent principles.
Table 1: Divergent Synthesis of an Organotin(IV) Thioester Library
This table outlines a divergent strategy starting from a common intermediate, 2-((trimethylstannyl)thio)ethanol. This intermediate is then reacted with a variety of carboxylic acids to generate a library of final products.
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 2-Mercaptoethanol, Trimethyltin Chloride | Base (e.g., NaH), Aprotic Solvent (e.g., THF) | 2-((Trimethylstannyl)thio)ethanol |
| 2a | 2-((Trimethylstannyl)thio)ethanol, Stearic Acid | Dehydrating agent (e.g., DCC), Catalyst (e.g., DMAP) | This compound |
| 2b | 2-((Trimethylstannyl)thio)ethanol, Palmitic Acid | Dehydrating agent (e.g., DCC), Catalyst (e.g., DMAP) | 2-((Trimethylstannyl)thio)ethyl palmitate |
| 2c | 2-((Trimethylstannyl)thio)ethanol, Benzoic Acid | Dehydrating agent (e.g., DCC), Catalyst (e.g., DMAP) | 2-((Trimethylstannyl)thio)ethyl benzoate |
| 2d | 2-((Trimethylstannyl)thio)ethanol, Acetic Acid | Dehydrating agent (e.g., DCC), Catalyst (e.g., DMAP) | 2-((Trimethylstannyl)thio)ethyl acetate (B1210297) |
Table 2: Convergent Synthesis of an Organotin(IV) Thioester Library
This table illustrates a convergent approach where two sets of intermediates are prepared separately and then combined. One set consists of various thioesters of 2-mercaptoethanol, and the other is a reactive organotin species.
| Pathway | Step | Reactants | Reagents & Conditions | Product |
| A: Thioester Synthesis | 1a | 2-Mercaptoethanol, Stearoyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 2-Mercaptoethyl stearate |
| 1b | 2-Mercaptoethanol, Palmitoyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 2-Mercaptoethyl palmitate | |
| 1c | 2-Mercaptoethanol, Benzoyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 2-Mercaptoethyl benzoate | |
| B: Organotin Moiety | 1 | Trimethyltin Chloride | - | Trimethyltin Chloride |
| Final Coupling | 2a | 2-Mercaptoethyl stearate, Trimethyltin Chloride | Base (e.g., Et₃N), Solvent (e.g., Toluene) | This compound |
| 2b | 2-Mercaptoethyl palmitate, Trimethyltin Chloride | Base (e.g., Et₃N), Solvent (e.g., Toluene) | 2-((Trimethylstannyl)thio)ethyl palmitate | |
| 2c | 2-Mercaptoethyl benzoate, Trimethyltin Chloride | Base (e.g., Et₃N), Solvent (e.g., Toluene) | 2-((Trimethylstannyl)thio)ethyl benzoate |
These synthetic strategies are foundational in combinatorial chemistry and allow for the systematic exploration of the chemical space around a lead compound like this compound. The resulting libraries of analogous organotin(IV) thioesters can then be screened for a variety of applications, from catalysis to materials science.
Advanced Spectroscopic and Structural Elucidation of 2 Trimethylstannyl Thio Ethyl Stearate
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is an essential tool for elucidating the structure of organometallic compounds. For 2-((trimethylstannyl)thio)ethyl stearate (B1226849), a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR would provide a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-((trimethylstannyl)thio)ethyl stearate is expected to show distinct signals corresponding to the protons of the trimethyltin (B158744) group, the ethylthio linker, and the stearate chain.
Trimethylstannyl (Sn(CH₃)₃) Protons: A sharp singlet is anticipated for the nine equivalent protons of the three methyl groups attached to the tin atom. The chemical shift would likely appear in the range of δ 0.2-0.5 ppm. Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes are expected, with a typical ²J(¹¹⁹Sn-¹H) coupling constant of approximately 50-60 Hz.
Ethylthio (-SCH₂CH₂O-) Protons: Two triplets are predicted for the methylene (B1212753) protons of the ethyl linker. The protons of the SCH₂ group, being adjacent to the sulfur atom, would likely resonate at a lower field (around δ 2.8-3.2 ppm) compared to the OCH₂ protons (around δ 4.1-4.4 ppm), which are adjacent to the ester oxygen.
Stearate Chain Protons: The long alkyl chain of the stearate moiety will produce a series of signals. The α-methylene protons (adjacent to the carbonyl group) are expected to appear as a triplet around δ 2.3 ppm. The β-methylene protons would be found further upfield, around δ 1.6 ppm. The bulk of the methylene protons in the chain (-(CH₂)₁₄-) would overlap to form a broad multiplet between δ 1.2-1.4 ppm. Finally, the terminal methyl group of the stearate chain is expected to produce a triplet at approximately δ 0.9 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Sn(CH ₃)₃ | 0.2 - 0.5 | singlet with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |
| SCH ₂ | 2.8 - 3.2 | triplet | ~6-7 |
| OCH ₂ | 4.1 - 4.4 | triplet | ~6-7 |
| C(=O)CH ₂ | 2.3 | triplet | ~7-8 |
| C(=O)CH₂CH ₂ | 1.6 | multiplet | - |
| (CH ₂)₁₄ | 1.2 - 1.4 | broad multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C{¹H} NMR) Analysis
The ¹³C{¹H} NMR spectrum would provide information on the carbon skeleton of the molecule.
Trimethylstannyl (-Sn(CH₃)₃) Carbons: A single resonance is expected for the three equivalent methyl carbons attached to tin, likely in the range of δ -5 to -10 ppm. This signal will exhibit satellite peaks due to one-bond coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes, with an expected ¹J(¹¹⁹Sn-¹³C) coupling constant in the range of 300-400 Hz.
Ethylthio (-SCH₂CH₂O-) Carbons: The two carbons of the ethyl linker would appear at distinct chemical shifts. The SC H₂ carbon is anticipated around δ 25-30 ppm, while the OC H₂ carbon would be at a lower field, around δ 60-65 ppm.
Stearate Chain Carbons: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 173-175 ppm. The carbons of the long alkyl chain will produce a series of signals in the upfield region (δ 14-35 ppm).
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Sn(C H₃)₃ | -5 to -10 |
| SC H₂ | 25 - 30 |
| OC H₂ | 60 - 65 |
| C =O | 173 - 175 |
| C H₂ (stearate chain) | 22 - 35 |
| C H₃ (stearate chain) | ~14 |
Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn{¹H} NMR) Analysis and Chemical Shift Interpretation
¹¹⁹Sn NMR is a powerful technique for studying the coordination environment of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the nature of the substituents and the coordination number of the tin center. For this compound, the tin atom is four-coordinate, bonded to three methyl groups and one sulfur atom. The ¹¹⁹Sn chemical shift is expected to be in the typical range for tetracoordinate organotin thioalkoxides. Based on data for similar compounds, the δ(¹¹⁹Sn) value would likely fall between +40 and +80 ppm (relative to tetramethyltin (B1198279), Me₄Sn). The presence of the sulfur atom generally causes a downfield shift compared to analogous organotin alkoxides.
Vibrational Spectroscopic Investigations (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
C=O Stretch: A strong absorption band in the IR spectrum is expected for the carbonyl stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1250-1150 cm⁻¹ region.
Sn-C Stretch: The asymmetric and symmetric Sn-C stretching vibrations of the trimethylstannyl group are expected in the ranges of 530-550 cm⁻¹ and 510-520 cm⁻¹, respectively. These bands are often more prominent in the Raman spectrum.
Sn-S Stretch: The Sn-S stretching vibration is expected to appear in the far-infrared region, typically between 300 and 400 cm⁻¹.
C-H Stretches: The aliphatic C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-2960 cm⁻¹ region.
Predicted Vibrational Frequencies
| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C=O (ester) | 1735 - 1750 | IR (strong) |
| C-O (ester) | 1250 - 1150 | IR (strong) |
| Sn-C | 510 - 550 | IR, Raman |
| Sn-S | 300 - 400 | IR, Raman |
Mass Spectrometric Approaches for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. For this compound (C₂₃H₄₈O₂SSn), the predicted monoisotopic mass is approximately 508.2397 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z ≈ 508 would be expected, although it might be weak due to the lability of the organotin moiety. The isotopic pattern of tin (with several isotopes) would be a characteristic feature for all tin-containing fragments.
Common fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺.
Cleavage of the Sn-S bond, leading to the [Sn(CH₃)₃]⁺ fragment at m/z = 165 and the [M - Sn(CH₃)₃]⁺ fragment.
Cleavage of the S-C bond.
Fragmentation of the stearate chain, leading to a series of characteristic alkane-like fragments.
Predicted Mass Spectrometry Fragments
| Fragment Ion | Predicted m/z |
|---|---|
| [C₂₃H₄₈O₂SSn]⁺ (M⁺) | ~508 |
| [M - CH₃]⁺ | ~493 |
| [Sn(CH₃)₃]⁺ | 165 |
Solid-State Structural Determination of Organotin(IV) Thioesters via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths and angles. To date, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD).
Mechanistic Chemistry and Reactivity Profiles of 2 Trimethylstannyl Thio Ethyl Stearate
Reactivity at the Trimethylstannyl Center
The trimethylstannyl group, (CH₃)₃Sn-, is the primary site of many chemical transformations for this molecule. The tin-sulfur (Sn-S) bond is a key feature, exhibiting a different reactivity profile compared to the more common tin-oxygen or tin-halogen bonds.
Nucleophilic Substitution Reactions Involving the Tin Atom
The tin atom in 2-((Trimethylstannyl)thio)ethyl stearate (B1226849) is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a substitution mechanism where the thioethyl stearate group acts as a leaving group. The lability of the Sn-S bond is a significant factor in these transformations. gelest.com While organotin mercaptides are generally less prone to hydrolysis than their alkoxide or carboxylate counterparts, the Sn-S bond can be cleaved by strong nucleophiles. gelest.com
The general reaction can be represented as: (CH₃)₃Sn-S-CH₂CH₂-O-C(O)-(CH₂)₁₆CH₃ + Nu⁻ → (CH₃)₃Sn-Nu + ⁻S-CH₂CH₂-O-C(O)-(CH₂)₁₆CH₃
Where Nu⁻ represents a nucleophile. The reactivity of the nucleophile plays a crucial role in the facility of this reaction.
Table 1: Examples of Nucleophilic Substitution at the Trimethylstannyl Center
| Nucleophile (Nu⁻) | Product | General Observations |
| Hydroxide (B78521) (OH⁻) | Trimethyltin (B158744) hydroxide | Cleavage of the Sn-S bond is possible, particularly under basic conditions. |
| Halide (X⁻) | Trimethyltin halide | Can occur, leading to the formation of a stable trimethyltin halide. |
| Thiolate (RS⁻) | Trimethyltin thiolate | Exchange reactions with other thiols are plausible. |
These reactions are fundamental to the degradation and transformation of the compound in various environments.
Interactions with Electrophilic Reagents and Halogenating Agents
The trimethylstannyl group is also reactive towards electrophiles, particularly halogenating agents. The carbon-tin (C-Sn) bonds, while relatively stable, can be cleaved by strong electrophiles like halogens. gelest.com This reactivity is a general characteristic of tetraorganotin compounds and their derivatives. lupinepublishers.com
The reaction with a halogen, such as chlorine (Cl₂), can lead to the cleavage of a methyl-tin bond, resulting in a dimethyltin (B1205294) dichloride derivative.
(CH₃)₃Sn-S-R + Cl₂ → (CH₃)₂Sn(Cl)-S-R + CH₃Cl
Furthermore, the tin-sulfur bond is also susceptible to cleavage by halogens. gelest.com This would result in the formation of a sulfenyl halide and a trimethyltin halide.
(CH₃)₃Sn-S-R + Cl₂ → (CH₃)₃Sn-Cl + Cl-S-R
The specific outcome of the reaction would likely depend on the reaction conditions and the stoichiometry of the reactants.
Chemical Transformations of the Thioether Moiety
The thioether linkage (-S-) within the 2-((trimethylstannyl)thio)ethyl stearate molecule possesses its own characteristic reactivity. Thioethers are known to be nucleophilic at the sulfur atom and can undergo oxidation reactions. masterorganicchemistry.com
The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, potentially participating in intramolecular or intermolecular reactions. youtube.com For instance, it can attack electrophilic centers, leading to the formation of sulfonium (B1226848) ions. libretexts.org
A significant transformation of the thioether moiety is its oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide, while stronger oxidizing agents can further oxidize it to a sulfone.
Table 2: Oxidation States of the Thioether Moiety
| Oxidation State | Structure | Reagents |
| Thioether | -S- | - |
| Sulfoxide | -S(O)- | Mild oxidants (e.g., H₂O₂, NaIO₄) |
| Sulfone | -S(O)₂- | Strong oxidants (e.g., KMnO₄, m-CPBA) |
These oxidation products will have significantly different chemical and physical properties compared to the parent thioether, affecting their solubility, polarity, and subsequent reactivity.
Degradation Pathways and Chemical Stability Studies
Non-Biological Thermal Decomposition Mechanisms
Organotin compounds are known to undergo thermal decomposition. The degradation of organotin compounds generally proceeds through the sequential loss of organic groups bonded to the tin atom. researchgate.net For this compound, thermal stress would likely lead to the cleavage of the tin-carbon and tin-sulfur bonds. lupinepublishers.com
The decomposition pathway is expected to involve the homolytic cleavage of these bonds, generating radical intermediates. The initial steps could involve the loss of methyl radicals from the trimethylstannyl group or the cleavage of the Sn-S bond. The long stearate chain may also undergo fragmentation at elevated temperatures. The ultimate inorganic degradation product would be tin sulfides or oxides, depending on the atmosphere. nih.gov
Hydrolytic Degradation Pathways and Byproduct Identification
Hydrolysis is a key degradation pathway for this compound in aqueous environments. The molecule contains two primary sites susceptible to hydrolysis: the tin-sulfur bond and the ester linkage.
While the Sn-S bond in organotin mercaptides is less readily hydrolyzed than Sn-O or Sn-Cl bonds, it is still susceptible to cleavage by water, particularly under acidic or basic conditions. gelest.com This would lead to the formation of trimethyltin hydroxide and 2-mercaptoethyl stearate.
(CH₃)₃Sn-S-CH₂CH₂-O-C(O)-(CH₂)₁₆CH₃ + H₂O ⇌ (CH₃)₃Sn-OH + HS-CH₂CH₂-O-C(O)-(CH₂)₁₆CH₃
Simultaneously, the ester linkage of the stearate group is also subject to hydrolysis. This reaction is catalyzed by acid or base and results in the formation of stearic acid and 2-((trimethylstannyl)thio)ethanol.
(CH₃)₃Sn-S-CH₂CH₂-O-C(O)-(CH₂)₁₆CH₃ + H₂O ⇌ (CH₃)₃Sn-S-CH₂CH₂-OH + HO-C(O)-(CH₂)₁₆CH₃
The complete hydrolysis of the molecule would ultimately yield trimethyltin hydroxide, 2-mercaptoethanol, and stearic acid. The rate of hydrolysis at each site will depend on the pH and temperature of the surrounding environment.
Table 3: Potential Hydrolytic Degradation Byproducts
| Byproduct Name | Chemical Formula | Site of Cleavage |
| Trimethyltin hydroxide | (CH₃)₃SnOH | Tin-sulfur bond |
| 2-Mercaptoethyl stearate | C₂₀H₄₀O₂S | Tin-sulfur bond |
| Stearic acid | C₁₈H₃₆O₂ | Ester linkage |
| 2-((Trimethylstannyl)thio)ethanol | C₅H₁₄OSSn | Ester linkage |
| 2-Mercaptoethanol | C₂H₆OS | Both sites |
The identification of these byproducts is essential for understanding the environmental impact and persistence of the parent compound.
Catalytic Activity of Organotin(IV) Compounds in Model Reactions
While direct experimental studies and detailed research findings on the specific catalytic activity of this compound are not extensively documented in publicly available literature, its potential reactivity can be inferred from the well-established catalytic behavior of related organotin(IV) compounds. The structure of this compound, featuring a triorganotin (R₃SnX) moiety with a tin-sulfur bond and a long-chain carboxylate ester, suggests it would primarily be active in reactions such as transesterification and esterification. Organotin compounds are valued as catalysts because they are generally milder than strong acids or bases, which helps to prevent undesirable side reactions. gelest.comrsc.org
The catalytic properties of organotin(IV) complexes are attributed to the Lewis acidity of the tin atom, which has vacant 5d orbitals that allow it to expand its coordination number. rsc.org This characteristic facilitates interaction with electron-rich atoms like oxygen and nitrogen, enabling the assembly of reactants at the metal center. rsc.org The catalytic cycle of organotin compounds in ester-forming reactions typically follows one of two primary mechanistic pathways: the Lewis acid mechanism or the coordination-insertion (or exchange/insertion) mechanism.
In the Lewis acid mechanism , the organotin compound acts as a classic Lewis acid. It coordinates to the carbonyl oxygen of the ester or carboxylic acid, which polarizes the carbonyl group and increases the electrophilicity of the carbonyl carbon. This activation makes the carbon more susceptible to nucleophilic attack by an alcohol. rsc.org This pathway is generally favored in systems where ligand exchange between the catalyst and the alcohol reactant is not a preferred step. rsc.org
Alternatively, the coordination-insertion mechanism involves an initial ligand exchange step. rsc.org In this pathway, an alcohol or carboxylic acid reactant displaces a ligand on the organotin compound to form a tin alkoxide or tin carboxylate intermediate. gelest.comrsc.org This intermediate then coordinates with the other reactant (the ester or acid), leading to the formation of the product and regeneration of the catalyst. For esterification reactions, the higher protonolysis ability of carboxylic acids makes this ligand exchange process particularly significant. rsc.org
For a compound like this compound, the presence of the tin-sulfur (Sn-S) bond is a key structural feature. Tin mercaptides are known to be significantly less prone to hydrolysis compared to their tin alkoxide or tin carboxylate counterparts, which could offer greater stability in certain reaction conditions. gelest.com However, the reactivity of the Sn-S bond is also a critical factor. In studies comparing the catalytic activity of various diorganotin compounds for the reaction between propyl acetate (B1210297) and methanol, the activity was found to decrease in the order of R₂Sn(OAc)₂ > R₂SnO > R₂SnCl₂ > R₂SnS. This suggests that compounds with tin-sulfur bonds may be less active catalysts compared to those with tin-oxygen or tin-halogen bonds.
The catalytic performance of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom, as these influence its Lewis acidity. gelest.com Triorganotin compounds (R₃SnX), such as the trimethylstannyl moiety in the subject compound, are generally considered less active catalytically in esterification compared to mono- and diorganotin compounds. gelest.com
Research Findings in Model Reactions
To illustrate the catalytic efficacy of organotin compounds in relevant model reactions, data from studies on structurally related catalysts are presented below. These tables showcase the performance of various organotin catalysts in transesterification and glycerolysis reactions, providing a benchmark for the expected, albeit potentially lower, activity of a tin-sulfur compound like this compound.
Table 1: Catalytic Activity of Organotin(IV) Compounds in the Glycerolysis of Triacylglycerides (TAGs)
This table presents the conversion and product selectivity for the reaction of triacylglycerides with glycerol, catalyzed by various n-butyltin derivatives. The data highlights how the ligands attached to the tin center influence reactivity.
| Catalyst | Time (h) | Conversion (%) | MAG Selectivity (%) | DAG Selectivity (%) |
| Bu₂SnO | 3 | 98.6 | 45.3 | 49.9 |
| Bu₂SnLau₂ | 3 | 96.5 | 42.1 | 52.3 |
| BuSnO(OH) | 3 | 96.2 | 41.5 | 53.1 |
| Bu₂SnCl₂ | 3 | 91.3 | 38.7 | 55.4 |
| BuSnCl₃ | 3 | 88.7 | 35.9 | 57.8 |
Reaction Conditions: Temperature 220 °C; Molar Ratio (TAGs/Glycerol/Catalyst) 1/6/0.01. Data modeled after studies on butylated organotin compounds.
Table 2: Comparison of Catalysts in the Esterification of Oleic Acid with Methanol
This table compares the performance of an advanced solid acid catalyst with other catalysts used in the esterification of a fatty acid, a reaction relevant to the stearate component of the title compound.
| Catalyst | Temperature (°C) | Time (h) | Catalyst Amount (wt%) | Yield (%) |
| TiFe₂O₄@SiO₂–SO₃H | 60 | 1.5 | 2.5 | 98 |
| Amberlyst-15 | 60 | 8 | 13 | 98 |
| H₂SO₄ | 60 | 5 | 5 | 99 |
| ZrO₂/SiO₂ | 65 | 4 | 5 | 92 |
Data represents findings from various studies on fatty acid esterification to provide a comparative context for catalytic efficiency. nih.gov
These findings from related systems demonstrate that while organotin compounds are effective catalysts, their activity is finely tuned by their specific structure. gelest.com For this compound, the combination of a less reactive triorganotin core and a tin-sulfur bond suggests it would likely exhibit modest catalytic activity compared to diorganotin oxides or carboxylates. gelest.com
Applications in Materials Science and Catalysis: Focus on 2 Trimethylstannyl Thio Ethyl Stearate and Analogues
Polymeric Stabilization and Additive Functions
Organotin compounds are critical additives in the polymer industry, renowned for their efficiency as heat stabilizers, particularly for poly(vinyl chloride) (PVC). researchgate.net The performance of compounds like 2-((Trimethylstannyl)thio)ethyl stearate (B1226849) is understood through the well-documented behavior of its chemical analogues, such as other organotin mercaptides.
Poly(vinyl chloride) is inherently thermally unstable and degrades at temperatures typically required for its processing. gzbaisha.comcore.ac.uk This degradation involves a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone, leading to the formation of conjugated polyene sequences. ncsu.eduresearchgate.netmedcraveonline.com These sequences cause undesirable discoloration, progressing from yellow to black, and a severe deterioration of the material's mechanical properties. medcraveonline.com
Organotin stabilizers, including mercaptide derivatives analogous to 2-((Trimethylstannyl)thio)ethyl stearate, counteract this degradation through a dual-action mechanism:
Substitution of Labile Chlorine Atoms : The thermal degradation of PVC often initiates at defect sites in the polymer chain, such as allylic or tertiary chlorine atoms. ncsu.edu The tin-sulfur (Sn-S) bond in organotin mercaptides is highly reactive towards these labile chlorines. wikipedia.org The stabilizer effectively substitutes these unstable atoms with a more stable mercaptide group, preventing the initiation of the "zipper" dehydrochlorination reaction. iyte.edu.trplatinumindustriesltd.com
Scavenging of Hydrogen Chloride (HCl) : The HCl gas evolved during degradation acts as an auto-catalyst, accelerating further decomposition of the PVC. ncsu.eduiyte.edu.tr Organotin stabilizers react with and neutralize this evolved HCl, preventing the catalytic cycle of degradation. medcraveonline.complatinumindustriesltd.com
Research has demonstrated the significant impact of organotin stabilizers on the thermal stability of PVC. For instance, studies comparing unstabilized PVC with stabilized formulations show a substantial delay in HCl evolution and a higher decomposition temperature in the stabilized material. iyte.edu.trresearchgate.netresearchgate.net
Table 1: Effect of an Organotin Mercaptide Stabilizer on PVC Thermal Stability
| Sample | Test Temperature (°C) | Onset of HCl Evolution (hours) | Mass Remaining at 225°C (%) |
|---|---|---|---|
| PVC Film (Unstabilized) | 140°C | 14.3 | 88% |
| PVC Film (Unstabilized) | 160°C | 2.5 | 88% |
| PVC Film with Organotin Stabilizer | 140°C | >30.3 | 97% |
This table presents compiled data based on findings from studies on dioctyl tin bis(isooctyl thioglycollate), an analogue of the subject compound. core.ac.ukiyte.edu.tr
The incorporation of organotin stabilizers like this compound directly enhances the processability of PVC. By preventing thermal degradation during high-temperature manufacturing steps such as extrusion, calendering, and injection molding, these stabilizers ensure the production of high-quality finished goods. platinumindustriesltd.combisleyinternational.com Key benefits during processing include excellent initial color retention and a high degree of transparency, which is particularly crucial for applications like clear films and packaging. platinumindustriesltd.combaerlocher.com Liquid organotin stabilizers are noted for their good compatibility with the PVC matrix, leading to better distribution and minimizing processing issues. platinumindustriesltd.combaerlocher.com
Beyond the manufacturing stage, these stabilizers are vital for the long-term performance and durability of PVC products. gzbaisha.com They impart resistance to heat aging and weathering, preserving the polymer's physical appearance and mechanical integrity over its service life. bisleyinternational.com This makes them suitable for a wide range of articles, from construction materials like pipes (B44673) and profiles to consumer goods. core.ac.ukiyte.edu.tr
Catalytic Applications in Organic Synthesis and Polymer Chemistry
The tin atom in organotin compounds can act as a Lewis acid, enabling its use as a catalyst in various chemical reactions. lupinepublishers.com Analogues of this compound, particularly organotin carboxylates and oxides, are established catalysts in several fields of polymer chemistry.
While the Stille coupling is a famous carbon-carbon bond-forming reaction involving organotins, the specific catalytic role of organotin mercaptides like the subject compound in such processes is less commonly documented. However, the Lewis acidic nature of the tin center is a key feature. lupinepublishers.com Research on other organotin compounds has shown their ability to catalyze the synthesis of heterocyclic compounds, such as 1,2-disubstituted benzimidazoles, from o-phenylenediamine (B120857) and aldehydes. rsc.org In these reactions, the penta-coordinated tin atom is believed to act as a Lewis acid, activating the reactants and facilitating bond formation. rsc.org This suggests a potential catalytic role for this compound and its analogues in similar synthetic transformations that benefit from Lewis acid catalysis.
Organotin compounds are widely used as catalysts in the production of polyurethanes and room-temperature vulcanizing (RTV) silicones. researchgate.netwikipedia.orggelest.com
Polyurethane Production : Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are highly effective catalysts for the formation of polyurethanes from the reaction of isocyanates with polyols. wikipedia.orggelest.com The mechanism is thought to involve the organotin compound acting as a Lewis acid, activating the reactants. lupinepublishers.com
Silicone Curing : In the production of RTV silicones, organotin compounds catalyze condensation reactions that lead to crosslinking of the polymer chains. gelest.comreaxis.com The reaction typically involves a hydroxy-functional silicone polymer and a crosslinking agent like an alkoxysilane. researchgate.net The tin catalyst, often a dialkyltin dicarboxylate, facilitates the formation of new siloxane (Si-O-Si) bonds, which cures the silicone into a durable rubber. researchgate.netresearchgate.net
Table 2: Overview of Catalytic Applications of Organotin Analogues
| Application | Organotin Type | Role of Catalyst | Example Compound |
|---|---|---|---|
| Polyurethane Foam Production | Diorganotin Carboxylate | Catalyzes reaction between isocyanates and polyols | Dibutyltin dilaurate |
| RTV Silicone Curing | Diorganotin Carboxylate | Catalyzes condensation/crosslinking of silanol-terminated polymers | Dibutyltin dilaurate |
This table summarizes information based on established uses of organotin compounds. wikipedia.orggelest.com
Potential for Integration in Advanced Material Formulations and Coatings (e.g., Glass Coating)
The properties of organotin compounds lend themselves to applications in advanced materials and surface treatments. A significant application for certain organotins is the coating of glass to enhance its physical properties. bnt-chemicals.comhonjo-chem.co.jp
Monobutyltin trichloride, for instance, is used in the glass industry to apply a transparent, micro-thin layer of tin oxide onto the surface of glass containers and flat glass. wikipedia.orgbnt-chemicals.com This is typically done through a chemical vapor deposition process where the organotin compound is sprayed onto the hot glass surface and oxidizes to form the coating. bnt-chemicals.com This tin oxide layer significantly improves the scratch resistance of the glass and can also provide infrared radiation reflection, which is useful for keeping the contents of bottles cool. bnt-chemicals.comhonjo-chem.co.jp
Given its structure, this compound could be explored for similar surface modification roles. Upon thermal decomposition, it could deposit a tin-containing film. Furthermore, the presence of the long stearate tail could impart hydrophobic or lubricating properties to surfaces, making it a candidate for integration into specialized coatings or advanced polymer composites where surface modification is desired. Its function as a stabilizer also makes it inherently suitable for inclusion in complex polymer formulations where thermal stability during processing is required. baerlocher.com
Environmental Distribution and Non Biological Transformations of Organotin Iv Compounds
Abiotic Degradation Pathways in Environmental Compartments
The persistence of 2-((Trimethylstannyl)thio)ethyl stearate (B1226849) in the environment is largely determined by abiotic degradation processes, which are chemical transformations that occur without the intervention of living organisms. navy.mil These pathways are critical in breaking down the compound into simpler, and potentially less harmful, substances. The primary abiotic degradation mechanisms for organotin compounds are hydrolysis and photolysis. cdc.gov
Chemical Transformation in Aquatic and Terrestrial Matrices
In both water and soil, 2-((Trimethylstannyl)thio)ethyl stearate is susceptible to chemical transformations that cleave its chemical bonds.
Hydrolysis: The thioester bond in the molecule is a key site for hydrolytic cleavage. wikipedia.org This reaction, which involves the breaking of a bond by water, would split the molecule into trimethyltin (B158744) thiol and ethyl stearate. Subsequently, the trimethyltin moiety can undergo further hydrolysis to form trimethyltin hydroxide (B78521) and other species depending on the pH of the surrounding medium. publications.gc.caresearchgate.net The stearate ester part of the molecule can also hydrolyze, although this process is generally slow for long-chain esters in neutral pH water. nih.govelsevierpure.com The rate of hydrolysis for thioesters is influenced by pH, with both acid- and base-mediated hydrolysis being possible. nih.govrsc.org
Photolysis: Sunlight, particularly in the UV spectrum, can provide the energy to break the chemical bonds in this compound. The primary target for photolysis in organotin compounds is the tin-carbon bond. cdc.gov This can lead to the stepwise removal of the methyl groups from the tin atom, a process known as dealkylation. The long-chain stearate ester portion of the molecule can also undergo photolysis, although the quantum yields for such reactions are generally low, suggesting it is not a primary degradation pathway. cdnsciencepub.comitu.edu.tr The presence of photosensitizing substances in natural waters can potentially accelerate the photodegradation process.
The table below summarizes the expected abiotic degradation products of this compound.
| Degradation Pathway | Initial Reactant | Primary Products | Secondary Products |
| Hydrolysis | This compound | Trimethyltin thiol, Ethyl stearate | Trimethyltin hydroxide, Stearic acid, Ethanol |
| Photolysis | This compound | Trimethylstannyl radical, Stearoyloxyethylthiyl radical | Dimethyltin (B1205294) species, Monomethyltin species, Inorganic tin |
Non-Biological Methylation and Demethylation Processes of Tin Species
In the environment, inorganic tin and organotin compounds can undergo methylation, a process that adds methyl groups to the tin atom. This can also occur through abiotic pathways. nih.govresearchgate.net Conversely, demethylation, the removal of methyl groups, is a key degradation process.
Abiotic methylation of tin can be facilitated by methyl donors present in the environment, such as methylcobalamin, which is a vitamin B12 derivative. dtic.mil Studies have shown that both biologically active and sterilized sediments can convert trimethyltin compounds to the more volatile tetramethyltin (B1198279), indicating that abiotic processes contribute to this transformation. dtic.milnih.gov This suggests that if this compound degrades to release trimethyltin species, these could potentially be methylated abiotically in anaerobic sediments.
Abiotic demethylation primarily occurs through photolysis, as mentioned earlier, where UV radiation cleaves the tin-carbon bonds. This process progressively reduces the number of methyl groups attached to the tin atom, leading to the formation of dimethyltin, monomethyltin, and ultimately inorganic tin. cdc.gov
Mobility and Speciation of Organotin(IV) Thioesters in Environmental Systems
The mobility and chemical form (speciation) of this compound and its degradation products are influenced by various environmental factors.
Mobility: Due to its long alkyl (stearate) chain, this compound is expected to have low water solubility and a high affinity for organic matter in soil and sediment. cdc.gov This would limit its mobility in the aqueous phase. However, its degradation products may have different mobility characteristics. For instance, smaller, more polar degradation products like trimethyltin hydroxide would be more mobile in water. publications.gc.ca The partitioning of organotin compounds between water and solid phases (soil, sediment) is a key determinant of their environmental distribution and is influenced by factors such as pH, salinity, and the organic content of the solid phase. publications.gc.canih.gov
Speciation: The chemical form of organotin compounds in the environment is highly dependent on the surrounding conditions. In aquatic systems, the speciation of trimethyltin, a likely degradation product, is pH-dependent. At typical environmental pH values, it is likely to exist as trimethyltin hydroxide. publications.gc.ca In the presence of other ions, such as chloride in marine environments, other species like trimethyltin chloride can also be formed. publications.gc.ca The speciation of the compound and its derivatives will ultimately affect their bioavailability and toxicity.
The following table outlines the expected environmental distribution of this compound and its key degradation products.
| Compound | Expected Dominant Environmental Compartment | Factors Influencing Mobility |
| This compound | Sediment, Soil | Low water solubility, high affinity for organic matter |
| Trimethyltin species | Water, Sediment | pH, salinity, presence of complexing agents |
| Stearic acid | Sediment, Soil | Low water solubility, partitioning to organic matter |
Table of Chemical Compounds Mentioned
| Chemical Name |
| This compound |
| Acetylcholine |
| Citrate |
| (S)-citryl CoA |
| Dimethyltin |
| Ethanol |
| Ethyl stearate |
| Methylcobalamin |
| Monomethyltin |
| Sarin |
| Stearic acid |
| Tetrachloroethene (PCE) |
| Tetramethyltin |
| Trichloroethene (TCE) |
| Trimethyltin |
| Trimethyltin chloride |
| Trimethyltin hydroxide |
| Trimethyltin thiol |
Future Research Directions and Prospects for 2 Trimethylstannyl Thio Ethyl Stearate Research
Development of Sustainable Synthetic Routes and Methodologies
The future of chemical synthesis lies in the adoption of sustainable and environmentally benign practices. For 2-((trimethylstannyl)thio)ethyl stearate (B1226849), research in this area would focus on developing synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Table 1: Comparison of Potential Synthetic Routes for 2-((Trimethylstannyl)thio)ethyl stearate
| Synthetic Route | Potential Advantages | Potential Challenges |
| Conventional Multi-Step Synthesis | Well-established reaction pathways. | Generation of stoichiometric byproducts, use of hazardous solvents. |
| Catalytic One-Pot Synthesis | Higher atom economy, reduced waste, simplified purification. | Catalyst development and optimization, control of selectivity. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry Synthesis | Precise control over reaction parameters, enhanced safety, ease of scale-up. | Initial setup cost, potential for clogging with solid reagents or products. |
Further research into enzymatic catalysis could also offer a highly selective and sustainable route to this compound and its derivatives. researchgate.net
Exploration of Novel Catalytic Systems Utilizing this compound
Organotin compounds have long been recognized for their catalytic activity in various organic transformations, including esterification and transesterification reactions. rjpbcs.com The presence of both a Lewis acidic tin center and a thioether linkage in this compound suggests its potential as a multifunctional catalyst.
Future investigations could explore its efficacy in promoting reactions such as polyurethane formation, silicone curing, and polymerization processes. wikipedia.org The long alkyl chain of the stearate group might impart unique solubility properties, enabling its use in non-polar reaction media or as a phase-transfer catalyst. Research could focus on immobilizing the compound on solid supports to create heterogeneous catalysts that are easily recoverable and reusable, a key principle of green chemistry.
Table 2: Potential Catalytic Applications of this compound
| Catalytic Application | Proposed Role of the Compound | Potential Benefits |
| Polyurethane Synthesis | Catalyst for the isocyanate-polyol reaction. | Tunable activity based on the organotin moiety, potential for improved polymer properties. |
| Transesterification Reactions | Lewis acid catalyst for ester exchange. | High efficiency under mild conditions, potential for biodiesel production. |
| Ring-Opening Polymerization | Initiator/catalyst for the polymerization of cyclic esters or lactones. | Control over polymer molecular weight and architecture. nih.gov |
| Cross-Coupling Reactions | Pre-catalyst or ligand in palladium-catalyzed reactions like the Stille coupling. wikipedia.org | Enhanced reactivity and selectivity due to the specific ligand sphere. |
Design of Advanced Materials with Tunable Properties Incorporating Organotin(IV) Thioesters
The incorporation of organotin(IV) thioesters like this compound into polymeric or inorganic matrices could lead to the development of advanced materials with tailored functionalities. The organotin component can enhance thermal stability, while the long alkyl chain can act as an internal plasticizer or influence the material's hydrophobicity.
One promising area of research is the development of novel PVC stabilizers. Organotin compounds are already used to prevent the thermal degradation of PVC. wikipedia.orgnih.gov The specific structure of this compound could offer improved compatibility with the polymer matrix and a synergistic stabilizing effect.
Furthermore, the thermal decomposition of organotin thioesters can yield metal sulfide (B99878) nanoparticles. nih.gov Future studies could investigate the controlled pyrolysis of this compound as a single-source precursor for tin sulfide (SnS) or tin(IV) sulfide (SnS2) quantum dots or thin films. These materials have potential applications in photovoltaics and optoelectronics. nih.govmdpi.com The stearate ligand could act as a capping agent during nanoparticle formation, controlling their size and dispersibility.
Advanced Computational Chemistry Approaches for Predicting Reactivity and Properties
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules, thus guiding experimental work. researchgate.net For this compound, density functional theory (DFT) calculations could be employed to elucidate its electronic structure, molecular geometry, and spectroscopic properties.
Future computational studies could focus on:
Modeling Reaction Mechanisms: Simulating the pathways of its synthesis and catalytic cycles to identify key intermediates and transition states. This can aid in optimizing reaction conditions and designing more efficient catalysts.
Predicting Material Properties: Calculating properties such as the band gap of resulting tin sulfide materials or the interaction energy with polymer chains. This would accelerate the discovery of new materials with desired characteristics.
Structure-Activity Relationships: Correlating computed molecular descriptors with experimentally observed catalytic activity or material performance to establish predictive models.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((trimethylstannyl)thio)ethyl stearate?
Answer:
The synthesis involves two primary steps: (1) esterification of stearic acid with a thioethanol derivative and (2) introduction of the trimethylstannyl group.
- Step 1: React stearoyl chloride with 2-mercaptoethanol in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate, 9:1) .
- Step 2: Treat the intermediate (2-thioethyl stearate) with trimethylstannyl chloride in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
Key Considerations: - Use inert conditions to prevent oxidation of the thiol group.
- Confirm intermediate purity via -NMR (e.g., δ 2.75 ppm for -S-CH-) before proceeding to stannylation .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Combine spectroscopic and elemental analysis:
- -NMR: Expect signals at δ 0.1–0.3 ppm (Sn(CH)), δ 2.5–2.8 ppm (-S-CH-CH-O-), and δ 1.25 ppm (stearate aliphatic chain) .
- -NMR: A singlet near δ -100 to -150 ppm confirms the trimethylstannyl group .
- FTIR: Bands at 1730–1740 cm (ester C=O), 650–700 cm (C-S), and 500–550 cm (Sn-C) .
- Elemental Analysis: Verify C, H, S, and Sn percentages (e.g., Sn content ~15.8% w/w) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
Organotin compounds are sensitive to light, moisture, and oxygen. Conduct accelerated stability studies:
- Thermal Stability: Use TGA/DSC to assess decomposition temperatures (expected >150°C for stearate esters) .
- Hydrolytic Stability: Expose to 40°C/75% RH for 28 days; monitor via HPLC for degradation products (e.g., stearic acid or trimethyltin hydroxide) .
- Light Sensitivity: Store in amber vials under argon. Use UV-Vis spectroscopy to detect photolytic byproducts (e.g., Sn-O bonds at 280–300 nm) .
Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?
Answer:
Density Functional Theory (DFT) simulations can:
- Predict transition states for stannyl group transfer reactions (e.g., nucleophilic substitution at Sn centers).
- Analyze electronic effects of the stearate chain on Sn-S bond polarization.
Methodology: - Optimize geometries using B3LYP/6-31G(d) for C, H, O, S and LanL2DZ for Sn .
- Calculate bond dissociation energies (BDEs) for Sn-S and C-S bonds to assess lability .
Advanced: What catalytic or material science applications are plausible for this organotin stearate?
Answer:
The Sn-S bond may enable:
- Catalysis: Investigate Lewis acidity in esterification or transesterification reactions. Compare activity with other organotin catalysts (e.g., tributyltin oxide) using kinetic studies .
- Material Science: Incorporate into self-assembled monolayers (SAMs) on metal surfaces. Use AFM/STM to study film morphology and thermal stability .
Experimental Design: - For catalysis, monitor reaction progress via GC-MS with internal standards.
- For SAMs, characterize using contact angle measurements and XPS (Sn 3d peaks at 485–495 eV) .
Advanced: How does the stearate chain influence the compound’s behavior in surfactant or lipid bilayer systems?
Answer:
The amphiphilic structure (polar Sn-S head, nonpolar stearate tail) suggests potential as a surfactant. Conduct:
- Critical Micelle Concentration (CMC): Measure via surface tension or conductivity titrations. Compare with sodium stearate .
- Lipid Bilayer Studies: Use Langmuir-Blodgett troughs to assess monolayer formation. Monitor π-A isotherms for phase transitions .
Data Interpretation: - Correlate chain length (C18) with packing efficiency using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
